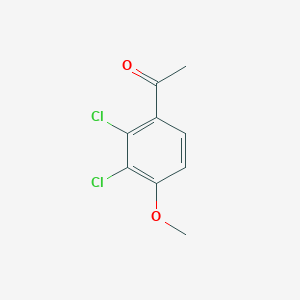

1-(2,3-dichloro-4-methoxyphenyl)Ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8Cl2O2 |

|---|---|

Molecular Weight |

219.06 g/mol |

IUPAC Name |

1-(2,3-dichloro-4-methoxyphenyl)ethanone |

InChI |

InChI=1S/C9H8Cl2O2/c1-5(12)6-3-4-7(13-2)9(11)8(6)10/h3-4H,1-2H3 |

InChI Key |

GRKKTJNDAIZYGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)OC)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 2,3-Dichloro-4-methoxyacetophenone

This technical guide is structured as a high-level monograph for research and development professionals. It moves beyond standard safety data to integrate synthesis, application, and analytical validation.

CAS: 17044-32-1 | Formula: C₉H₈Cl₂O₂ | Mol.[1] Weight: 219.06 g/mol

Executive Summary & Pharmacophore Significance

2,3-Dichloro-4-methoxyacetophenone is a specialized halogenated aromatic intermediate. It serves as a critical "scaffold building block" in medicinal chemistry, most notably as the primary precursor for Indacrinone (and related indanone-based loop diuretics). Its structural value lies in the 2,3-dichloro substitution pattern, which provides metabolic stability and lipophilicity, while the 4-methoxy and 1-acetyl groups offer orthogonal handles for cyclization and derivatization.

Physicochemical Profile

| Property | Value / Description | Note |

| Appearance | Crystalline Solid | Off-white to pale beige needles. |

| Melting Point | 62–67 °C (Typical) | Experimental verification recommended per batch. |

| Boiling Point | ~150–155 °C @ 15 mmHg | Extrapolated from analogs. |

| Solubility | Soluble in DCM, EtOAc, Chloroform | Poorly soluble in water. |

| Reactivity | Electrophilic Aromatic Substitution | Susceptible to demethylation (BBr₃) or oxidation. |

Synthetic Pathway & Mechanistic Insight

The synthesis of CAS 17044-32-1 is a classic example of regioselective Friedel-Crafts Acylation . The challenge lies in directing the acetyl group to the para position relative to the methoxy group, despite the steric crowding from the 2,3-dichloro motif.

The Protocol (Field-Proven)

Precursor: 2,3-Dichloroanisole Reagents: Acetyl Chloride (1.1 eq), AlCl₃ (1.2 eq) Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane

Mechanistic Logic:

-

Activation: AlCl₃ generates the acylium ion [CH₃C≡O]⁺ from acetyl chloride.

-

Regioselectivity: The methoxy group (-OCH₃) is a strong ortho/para activator. The -Cl groups are deactivators but ortho/para directors.

-

Position 2 & 3: Blocked by Chlorine.

-

Position 6 (Ortho to OMe): Sterically hindered by the adjacent methoxy and the incoming bulky electrophile.

-

Position 4 (Para to OMe): The most electronically favorable and sterically accessible site.

-

-

Complexation: The product ketone forms a strong 1:1 complex with AlCl₃, requiring acidic hydrolysis to release.

Synthesis Workflow Diagram

Figure 1: Friedel-Crafts acylation workflow emphasizing the critical complex breakdown step.

Analytical Validation (Self-Validating System)

To ensure the integrity of the intermediate before downstream use (e.g., Indacrinone synthesis), the following spectral signatures must be confirmed.

¹H-NMR Interpretation (CDCl₃, 400 MHz)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 7.55 | Doublet (J=8.5 Hz) | 1H | Ar-H (C6) | Deshielded by Carbonyl (Ortho). |

| 6.95 | Doublet (J=8.5 Hz) | 1H | Ar-H (C5) | Shielded by Methoxy (Ortho). |

| 3.96 | Singlet | 3H | -OCH₃ | Characteristic methoxy on aromatic ring. |

| 2.62 | Singlet | 3H | -COCH₃ | Methyl ketone singlet. |

Purity Check: Look for a singlet at ~3.8 ppm (unreacted anisole) or complex multiplets indicating isomer contamination (acylation at the crowded C6 position).

Health, Safety, & Environment (HSE)

Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)

While not classified as a "Danger" category carcinogen, this compound is a potent alkylating precursor and irritant.

Handling Protocols

-

Engineering Controls: All weighing and transfer must occur inside a certified chemical fume hood.

-

PPE: Nitrile gloves (0.11mm min thickness), safety goggles, and lab coat.

-

Incompatibility: Violent reaction with strong oxidizers and strong bases (haloform reaction risk).

Emergency Response Workflow

Figure 2: Standard Operating Procedure (SOP) for emergency response.

Downstream Applications: The Indacrinone Connection

This molecule is the obligate precursor for Indacrinone , a uricosuric loop diuretic.

Transformation Logic:

-

Condensation: The acetyl group undergoes aldol-type condensation with formaldehyde (or equivalent Mannich conditions).

-

Cyclization: Intramolecular Friedel-Crafts alkylation closes the indanone ring.

-

Result: The 2,3-dichloro motif is preserved in the final drug, imparting specific ion-channel binding properties in the Loop of Henle [1].

References

-

PubChem. (n.d.). Indacrinone Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1941).[2] General Acetophenone Synthesis Protocols. Org. Synth. Coll. Vol. 1, 226. Retrieved from [Link]

-

Wolters, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein J. Org. Chem. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Toxicity and Safe Handling of Dichlorophenyl Ethanone Derivatives

Introduction

Dichlorophenyl ethanone derivatives, a class of halogenated aromatic ketones, are pivotal intermediates in the synthesis of a multitude of pharmaceutical and agrochemical agents. Their versatile chemical scaffold allows for the construction of complex molecular architectures. However, as with many chlorinated aromatic compounds, their utility is accompanied by potential toxicological risks that necessitate a thorough understanding and meticulous handling. This guide provides an in-depth exploration of the toxicological profiles of these derivatives and establishes comprehensive protocols for their safe management in a research and development setting. It is designed for researchers, scientists, and drug development professionals who handle these compounds, aiming to foster a culture of safety and scientific integrity.

Toxicological Profile: Understanding the Hazard

The toxicity of dichlorophenyl ethanone derivatives is multifaceted, influenced by the number and position of chlorine atoms on the phenyl ring, and is intrinsically linked to their metabolic fate. While comprehensive toxicological data for every isomer is not available, a composite understanding can be derived from existing data on specific derivatives and the broader class of chlorinated aromatic hydrocarbons.

Mechanisms of Toxicity: From Metabolism to Cellular Disruption

The biological activity of many chlorinated aromatic compounds is not inherent to the parent molecule but is a consequence of metabolic activation, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[1][2] This process can lead to the formation of reactive intermediates. For halogenated compounds, metabolism can proceed via hydroxylation, which may result in unstable products that can form reactive species like acyl halides.[1] These electrophilic metabolites can then form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and toxicity.

A significant pathway for the toxicity of many halogenated aromatic hydrocarbons involves the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3][4] Binding of these compounds to AhR can trigger a cascade of downstream events, leading to altered gene expression and subsequent adverse cellular effects.[5] While the specific affinity of dichlorophenyl ethanone derivatives for the AhR is not extensively characterized, it represents a plausible mechanism of toxicity that warrants consideration.

Caption: Hypothetical metabolic activation and toxicity pathway for dichlorophenyl ethanone derivatives.

Structure-Activity Relationships (SAR)

The positioning of the two chlorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its metabolic fate and biological activity.[6][7]

-

Lipophilicity and Absorption : Chlorination generally increases the lipophilicity of a molecule, which can enhance its absorption across biological membranes and its potential for bioaccumulation.

-

Metabolic Susceptibility : The accessibility of sites on the aromatic ring for enzymatic attack by CYP450 is influenced by the chlorine substitution pattern. Steric hindrance from chlorine atoms can direct metabolism to other parts of the molecule or slow it down.

-

Reactivity of Metabolites : The electronic effects of the chlorine atoms (inductive electron withdrawal) can influence the stability and reactivity of any formed metabolites.

For instance, studies on other chlorinated aromatic compounds have shown that ortho-substitution can lead to different toxicological profiles compared to meta- or para-substitution.[8] For α-halo-carbonyl compounds, a recognized class of reactive electrophiles, the toxicity is correlated with their ability to react with biological thiols (like glutathione), with the reactivity order being I > Br > Cl > F.[9] This suggests that dichlorophenyl ethanones with chlorine on the ethanone moiety would likely be more reactive and potentially more toxic.

Acute Toxicity

While comprehensive LD50 data for all dichlorophenyl ethanone isomers are scarce, available Safety Data Sheets (SDS) and databases provide GHS hazard classifications that offer a qualitative assessment of their acute toxicity. The primary routes of acute exposure are ingestion, inhalation, and dermal contact. Most isomers are reported to cause skin and eye irritation.[10][11][12] Several are classified as harmful if swallowed.[4][9][13][14][15]

| Isomer | CAS Number | GHS Hazard Classifications (Oral) | Other Key Hazards |

| 2',3'-Dichloroacetophenone | 56041-57-7 | Data not available | Causes skin and serious eye irritation.[12] |

| 2',4'-Dichloroacetophenone | 2234-16-4 | Acute Toxicity, Oral (Category 4)[5][13] | Causes serious eye damage.[5][13] |

| 2',5'-Dichloroacetophenone | 2476-37-1 | Not classified[10] | Causes skin and serious eye irritation.[10][11] |

| 2',6'-Dichloroacetophenone | 2040-05-3 | Harmful if swallowed[14] | Causes skin and serious eye irritation; May cause respiratory irritation.[14][16] |

| 3',4'-Dichloroacetophenone | 2642-63-9 | Acute Toxicity, Oral (Category 4)[4][9] | Causes skin and serious eye irritation; May cause respiratory irritation.[9] |

| 3',5'-Dichloroacetophenone | 14401-72-0 | Data not available | Data not available |

This table is a summary of information from various Safety Data Sheets and chemical databases. The absence of a classification does not imply the substance is non-hazardous.

Chronic Toxicity, Genotoxicity, and Carcinogenicity

Data on the long-term effects of specific dichlorophenyl ethanone derivatives are limited. However, the broader class of chlorinated aromatic hydrocarbons contains compounds that are known or suspected carcinogens and genotoxins.[10][17] Some chlorinated aromatic compounds have been classified as non-genotoxic carcinogens, exerting their effects through mechanisms like receptor-mediated pathways that promote cell proliferation.[10] Others have demonstrated mutagenic potential in bacterial assays.[3] For example, 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), a metabolite of DDT, has been shown to induce micronuclei in cultured human lymphocytes, indicating a potential for causing chromosomal damage.[18][19] Given these precedents, it is prudent to handle all dichlorophenyl ethanone derivatives as potentially carcinogenic and genotoxic, especially under conditions of chronic exposure.

Risk Assessment and Safety Handling

A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and administrative controls, is essential for minimizing exposure to dichlorophenyl ethanone derivatives.

Engineering Controls

-

Chemical Fume Hood: All manipulations of dichlorophenyl ethanone derivatives, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dusts or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing dermal and eye exposure.

-

Gloves: Due to the chlorinated nature of these compounds, standard nitrile gloves may not offer sufficient protection for prolonged contact. Viton or other gloves specifically rated for chlorinated aromatic solvents should be considered for extensive handling.[6] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.

-

Eye Protection: Chemical splash goggles are mandatory.[16] For operations with a higher risk of splashes, a face shield should be worn in addition to goggles.[16]

-

Protective Clothing: A flame-resistant lab coat should be worn and kept buttoned. For larger quantities or tasks with a high splash potential, a chemically resistant apron or suit is recommended.[16]

Administrative Controls

-

Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of dichlorophenyl ethanone derivatives must be developed and strictly followed.

-

Training: All personnel handling these compounds must receive documented training on their specific hazards and the established safety protocols.

-

Designated Areas: Whenever possible, designate specific areas within the laboratory for the handling of these compounds to contain potential contamination.

Experimental Protocols

Adherence to validated protocols is a cornerstone of laboratory safety and experimental reproducibility.

Protocol for Weighing and Handling Solid Dichlorophenyl Ethanone Derivatives

-

Preparation: Don all required PPE (lab coat, chemical splash goggles, appropriate gloves). Ensure the chemical fume hood is functioning correctly.

-

Containment: Place an analytical balance inside the fume hood. Use a disposable weighing boat or glassine paper to contain the solid.

-

Dispensing: Carefully dispense the required amount of the compound, avoiding the generation of dust. Use a spatula dedicated to this class of compounds.

-

Transfer: If transferring to a reaction vessel, do so within the fume hood. If the vessel needs to be moved, ensure it is securely capped.

-

Decontamination: After weighing, carefully fold the weighing paper and dispose of it in the designated halogenated solid waste container. Decontaminate the spatula and any affected surfaces with an appropriate solvent (e.g., ethanol or acetone), collecting the cleaning materials as halogenated waste.

-

Hand Hygiene: After removing gloves, wash hands thoroughly with soap and water.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Personal Exposure:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

Spill Response:

The response to a spill should be dictated by its size and the immediate hazards it presents.

Caption: Workflow for responding to a dichlorophenyl ethanone derivative spill.

-

Small Spill (<100 mL or 10g, contained in a fume hood):

-

Alert personnel in the immediate area.

-

Ensure you are wearing appropriate PPE.

-

Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

-

Carefully scoop the absorbed material into a designated, labeled container for halogenated waste.

-

Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the waste container.

-

Seal and label the waste container.

-

-

Large Spill (or any spill outside a fume hood):

-

Evacuate the immediate area and alert all nearby personnel.

-

If the substance is volatile or dusty, and there is an inhalation risk, evacuate the entire lab and activate the fire alarm if necessary to ensure evacuation.

-

Close the laboratory doors and prevent re-entry.

-

Contact your institution's Environmental Health and Safety (EH&S) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

-

Waste Disposal Protocol

Dichlorophenyl ethanone derivatives and any materials contaminated with them must be disposed of as hazardous waste. It is crucial to segregate halogenated organic waste from non-halogenated streams.

-

Segregation: Maintain separate, clearly labeled waste containers for:

-

Halogenated Solid Waste (e.g., contaminated gloves, weighing papers, absorbent materials).

-

Halogenated Liquid Waste (e.g., reaction residues, contaminated solvents).

-

-

Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical names of the contents (no abbreviations), and the approximate percentages of each component.[3]

-

Container Integrity: Use only chemically compatible containers with secure, tight-fitting lids. Keep containers closed at all times except when adding waste.

-

Disposal: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Do not pour any amount of dichlorophenyl ethanone derivatives or their solutions down the drain.[4]

Conclusion

Dichlorophenyl ethanone derivatives are valuable chemical building blocks, but their potential for toxicity demands a high level of respect and caution. By understanding the underlying toxicological principles, from metabolic activation to structure-activity relationships, and by rigorously implementing comprehensive safety protocols, researchers can mitigate the risks associated with these compounds. This guide serves as a foundational resource to empower scientists to work safely and responsibly, ensuring that the pursuit of scientific advancement does not compromise personal or environmental health.

References

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

- Poch, G. (1993). [An outline of chloro-organic compound toxicology]. Wiadomosci lekarskie (Warsaw, Poland : 1960), 46(13-14), 528–532.

- Schultz, T. W., & Tichy, M. (2007). Structure-activity relationships for abiotic thiol reactivity and aquatic toxicity of halo-substituted carbonyl compounds. Environmental toxicology and chemistry, 26(1), 123–128.

- Guengerich, F. P. (n.d.). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. Vanderbilt University School of Medicine.

- Komulainen, H. (2004). Experimental Cancer Studies of Chlorinated By-Products. Toxicology, 198(1-3), 231–240.

- Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650.

- Paz-y-Miño, C., Bustamante, G., Sánchez, M. E., & Leone, P. E. (2008). Genotoxicity of the organochlorine pesticides 1,1-dichloro-2,2- bis(p-chlorophenyl)ethylene (DDE) and hexachlorobenzene (HCB) in cultured human lymphocytes. Chemosphere, 71(6), 1159–1165.

- Locuson, C. W., Hutzler, J. M., & Tracy, T. S. (2019). Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. Molecular pharmaceutics, 16(2), 898–906.

-

PubChem. (n.d.). 2',4'-Dichloroacetophenone. Retrieved from [Link]

- Greenlee, W. F., Dold, K. M., & Irons, R. D. (1985). Mechanism of action of toxic halogenated aromatics. Environmental health perspectives, 60, 99–104.

-

PubChem. (n.d.). Ethanone, 1-(2,5-dichlorophenyl)-. Retrieved from [Link]

- Schultz, T. W., & Cronin, M. T. (1987). Structure-activity relationships for mono alkylated or halogenated phenols. Toxicology letters, 37(2), 121–130.

-

SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment:. Retrieved from [Link]

-

PubChem. (n.d.). Ethanone, 1-(3,4-dichlorophenyl)-. Retrieved from [Link]

- Bradberry, S. M., Watt, B. E., Proudfoot, A. T., & Vale, J. A. (2000). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Journal of toxicology. Clinical toxicology, 38(2), 111–122.

- Green, T. (1998). Pharmacokinetics, metabolism and toxicology of dichloroacetate. Drug metabolism reviews, 30(3), 499–539.

- Locuson, C. W., & Tracy, T. S. (2017). Halogen−π Interactions in the Cytochrome P450 Active Site: Structural Insights into Human CYP2B6 Substrate Selectivity. Biochemistry, 56(16), 2178–2181.

- Paz-y-Miño, C., Bustamante, G., Sánchez, M. E., & Leone, P. E. (2008). Genotoxicity of the organochlorine pesticides 1,1-dichloro-2,2- bis(p-chlorophenyl)ethylene (DDE) and hexachlorobenzene (HCB) in cultured human lymphocytes. Chemosphere, 71(6), 1159–1165.

- Kumar, V., Shaik, S., & de Visser, S. P. (2014). Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. Chemistry (Weinheim an der Bergstrasse, Germany), 20(16), 4754–4762.

-

SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

-

Unikem. (2024, May 16). Comprehensive Guide to PPE in the Chemical Industry. Retrieved from [Link]

- Kalala, K., Bofeko, L., Tshibangu, P. T., Memvanga, P. B., & Mpiana, P. T. (2013). Comparative Study of Benzenediols, Methylphenols and Chloroanilines Isomers on the Inhibition of Acetoclastic Methanogenesis By. American Chemical Science Journal, 3(2), 111–123.

Sources

- 1. 2,4'-Dichloroacetophenone - Safety Data Sheet [chemicalbook.com]

- 2. Quantitative Structure Activity Relationships (QSAR) and Category Approach | Chemical Management | National Institute of Technology and Evaluation (NITE) [nite.go.jp]

- 3. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. 2',4'-Dichloroacetophenone | C8H6Cl2O | CID 16693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparative Toxicity of DDT Isomers and Related Compounds to Mosquito Larvae and Fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. link.ms4sub.com [link.ms4sub.com]

- 9. Ethanone, 1-(3,4-dichlorophenyl)- | C8H6Cl2O | CID 75841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. Ethanone, 1-(2,5-dichlorophenyl)- | C8H6Cl2O | CID 75587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. 2',6'-Dichloroacetophenone, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 15. 2642-63-9 Cas No. | 3',4'-Dichloroacetophenone | Apollo [store.apolloscientific.co.uk]

- 16. 2′,6′-二氯苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 17. Acetophenone and -acetophenone [nies.go.jp]

- 18. researchgate.net [researchgate.net]

- 19. 4'-Amino-3',5'-dichloroacetophenone | C8H7Cl2NO | CID 604812 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Differences Between 2,3-Dichloro and 3,4-Dichloroacetophenone Derivatives

A-732-2026-0217

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural, physicochemical, and reactive differences between 2,3-dichloroacetophenone and 3,4-dichloroacetophenone. As crucial intermediates in pharmaceutical and agrochemical synthesis, a nuanced understanding of their isomeric distinctions is paramount for optimizing synthetic routes and predicting biological activity. This document explores how the seemingly minor shift in chlorine substitution on the aromatic ring profoundly impacts melting point, spectroscopic signatures, and reactivity. Detailed synthetic protocols, comparative data, and mechanistic insights are provided to equip researchers with the foundational knowledge required for the effective application of these key building blocks.

Introduction: The Critical Role of Isomerism in Substituted Acetophenones

Acetophenone, the simplest aromatic ketone, serves as a fundamental scaffold in organic chemistry.[1][2] Its derivatives are precursors to a vast array of pharmaceuticals, fragrances, and specialty polymers.[1] The introduction of substituents, particularly halogens, onto the phenyl ring dramatically alters the molecule's electronic properties and steric profile. This, in turn, dictates its reactivity and potential applications.

This guide focuses on two specific isomers: 2,3-dichloroacetophenone and 3,4-dichloroacetophenone. While sharing the same molecular formula (C8H6Cl2O) and weight (189.04 g/mol ), the positional difference of the two chlorine atoms leads to distinct chemical behaviors and physical properties.[3][4][5] For drug development professionals, understanding these differences is not academic; it is fundamental to designing molecules with specific biological targets, metabolic profiles, and desired therapeutic effects. The presence and position of chlorine atoms can significantly influence a drug's lipophilicity, binding affinity, and metabolic stability.[6]

Caption: Chemical structures of the two isomers.

Comparative Physicochemical and Spectroscopic Properties

The most immediate distinction between the two isomers lies in their physical properties, which are a direct consequence of their molecular structure and symmetry. The 3,4-dichloro isomer exhibits a significantly higher melting point, a difference attributable to its greater molecular symmetry, which allows for more efficient and stable packing within a crystal lattice.

| Property | 2,3-Dichloroacetophenone | 3,4-Dichloroacetophenone | Rationale for Difference |

| CAS Number | 56041-57-7[7][8] | 2642-63-9[4][9] | N/A |

| Molecular Formula | C8H6Cl2O[7] | C8H6Cl2O[9] | Identical |

| Molecular Weight | 189.04 g/mol [8] | 189.04 g/mol [4][9] | Identical |

| Appearance | Colorless to yellow liquid/solid[7][10] | White to light yellow solid[9] | Different crystalline forms |

| Melting Point | 35-37 °C[10] | 72-74 °C[4][11] | Higher symmetry of the 3,4-isomer allows for more efficient crystal packing, requiring more energy to break the lattice. |

| Boiling Point | ~247 °C (atm) | 135 °C @ 12 mmHg[4] | Differences in intermolecular forces due to varied dipole moments. |

| ¹H NMR (CDCl₃) | Aromatic protons show complex splitting patterns due to ortho, meta, and para coupling. | Aromatic protons typically show a simpler pattern: a doublet, a singlet (or doublet with small coupling), and a doublet of doublets.[12] | The substitution pattern dictates the magnetic environment and coupling constants of the aromatic protons. |

| ¹³C NMR (CDCl₃) | Carbonyl carbon (C=O) signal is influenced by the ortho- and meta-chlorine atoms. Aromatic signals are distinct for all 6 carbons. | Carbonyl carbon (C=O) signal is influenced by the meta- and para-chlorine atoms.[12] | The electronic (inductive and resonance) effects of the chlorine atoms at different positions cause unique chemical shifts for each carbon atom.[13] |

Synthesis and Reactivity: The Influence of Chlorine Positioning

The primary route for synthesizing these compounds is the Friedel-Crafts acylation of the corresponding dichlorobenzene isomer with an acylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[14][15][16]

Caption: Generalized workflow for Friedel-Crafts acylation.

Causality Behind Reactivity Differences:

The position of the electron-withdrawing chlorine atoms governs the reactivity of both the aromatic ring and the acetyl group.[17]

-

Electrophilic Aromatic Substitution: The acetyl group is deactivating and meta-directing. The chlorine atoms are also deactivating but ortho-, para-directing.

-

In 2,3-dichloroacetophenone , the ring is strongly deactivated. The 4- and 6-positions are the most likely sites for further substitution, but reactions are generally sluggish.

-

In 3,4-dichloroacetophenone , the 5-position is strongly activated by the ortho- and para-directing Cl atoms, while the 2- and 6-positions are sterically hindered and electronically deactivated by the adjacent acetyl group. This leads to more predictable regioselectivity for further substitutions compared to the 2,3-isomer.

-

-

Nucleophilic Attack at the Carbonyl: The electron-withdrawing nature of the chlorine atoms makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to unsubstituted acetophenone.[17][18] The combined inductive effect of two chlorine atoms in both isomers enhances this reactivity. The difference in this effect between the 2,3- and 3,4-isomers is subtle but can influence reaction kinetics with nucleophiles like amines or borohydrides.

-

Reactivity of the α-Methyl Group: The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate can then participate in reactions like aldol condensations or α-halogenation.[19] The electron-withdrawing character of the dichlorinated ring enhances this acidity. While both isomers exhibit this enhanced acidity, the steric hindrance from the chlorine atom at the 2-position in 2,3-dichloroacetophenone can influence the approach of bulky bases or electrophiles to the α-position.

Applications in Drug Development and Chemical Synthesis

The utility of these isomers as chemical intermediates is vast, with their structural differences guiding their specific applications.[20][21]

-

3,4-Dichloroacetophenone: This isomer is a common precursor in the synthesis of various pharmaceuticals. Its derivatives have been investigated for a range of biological activities. For example, it is a building block for substituted aryl aminothiazoles and other heterocyclic compounds with potential therapeutic value.[22] The 3,4-dichloro substitution pattern is a feature in several molecules explored for antimicrobial, antifungal, and other activities.[6][21]

-

2,3-Dichloroacetophenone: This isomer is also a valuable intermediate in organic synthesis. It is used in the synthesis of benzothiazepinones, which have been explored as non-ATP competitive inhibitors of glycogen synthase kinase-3β (GSK-3β), a target relevant to neurodegenerative diseases and diabetes.[3] It is also a reagent in the synthesis of benzimidazolyl pyridinones as potential inhibitors for insulin-like growth factor I (IGF-1R) kinase, a target in cancer therapy.[3]

Caption: Relationship between isomeric structure and application.

Experimental Protocol: Synthesis of 3',4'-Dichloroacetophenone via Friedel-Crafts Acylation

This protocol describes a standard laboratory procedure for the synthesis of 3',4'-dichloroacetophenone from 1,2-dichlorobenzene.

Safety Precaution: This procedure involves corrosive and moisture-sensitive reagents. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Materials:

-

1,2-Dichlorobenzene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

-

Apparatus Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube (to protect from atmospheric moisture), and a pressure-equalizing dropping funnel.

-

Reactant Charging: In the fume hood, charge the flask with anhydrous aluminum chloride (e.g., 0.25 mol). Add 100 mL of anhydrous dichloromethane.

-

Substrate Addition: Add 1,2-dichlorobenzene (e.g., 0.2 mol) to the dropping funnel. Add the dichlorobenzene dropwise to the stirred AlCl₃/DCM slurry over 15 minutes. The mixture may warm up slightly.

-

Acylating Agent Addition: Add acetyl chloride (e.g., 0.22 mol) to the dropping funnel. Add the acetyl chloride dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature below 25°C (a cool water bath may be necessary). Vigorous evolution of HCl gas will occur.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or until HCl evolution ceases. The progress can be monitored by thin-layer chromatography (TLC).

-

Workup - Quenching: Carefully and slowly pour the reaction mixture into a 500 mL beaker containing 150 g of crushed ice and 50 mL of concentrated HCl. Stir until the dark-colored complex decomposes and the aluminum salts dissolve.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with 30 mL portions of DCM.

-

Washing: Combine the organic extracts and wash successively with 50 mL of 5% NaHCO₃ solution (caution: CO₂ evolution), 50 mL of water, and 50 mL of brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator.

-

Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure 3',4'-dichloroacetophenone as white crystals.

Conclusion

The distinction between 2,3- and 3,4-dichloroacetophenone is a clear illustration of the principle that isomeric structure dictates function. The higher symmetry of the 3,4-isomer results in a significantly higher melting point, a key identifying characteristic. Furthermore, the positioning of the chlorine atoms creates unique electronic and steric environments that influence the regioselectivity of further chemical transformations and provide distinct spectroscopic fingerprints. For scientists in drug discovery and process chemistry, a thorough understanding of these differences is essential for the rational design of synthetic pathways and the development of novel molecules with targeted biological activities.

References

- CN101333157B - Method for synthesizing 2,3'-dichloroacetophenone - Google Patents.

-

Eureka | Patsnap. (n.d.). Method for synthesizing 2,3í»-dichloroacetophenone. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,3-Dichloroacetophenone: High-Purity Chemical Intermediate for Pharmaceutical Synthesis. Available at: [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

-

Bloom Tech. (2024, June 12). What Is 4 Amino 3 5 Dichloroacetophenone Used For. Available at: [Link]

- Janeczko, T., Dmochowska, B., & Sowiński, J. (2015). Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains. Folia Microbiologica, 60(5), 415–420.

-

National Center for Biotechnology Information. (n.d.). 3',5'-Dichloroacetophenone. PubChem Compound Database. Retrieved from [Link]

- Glisic, S. B., & Skaltsa, H. D. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(1), 353.

-

ResearchGate. (2025, October 13). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Available at: [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000518 4-chloroacetophenone at BMRB. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4'-Dichloroacetophenone. PubChem Compound Database. Retrieved from [Link]

- Glisic, S. B., & Skaltsa, H. D. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(1), 353.

-

Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. Available at: [Link]

- CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents.

- Guchhait, G., & Madaan, K. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic & Medicinal Chemistry, 32, 115979.

-

ResearchGate. (n.d.). Table 2. 1 H-NMR and 13 C-NMR spectroscopic data for compounds 1-2. Available at: [Link]

- PubMed. (1989). 1 H and 13 C NMR spectra of 4,4'-substituted chalcones. Magnetic Resonance in Chemistry, 27(9), 899-900.

-

Thieme. (n.d.). 13C NMR Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. Available at: [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available at: [Link]

-

Market Research Future. (2024, April 15). 2,4'-Dichloroacetophenone (CAS 937-20-2) Market. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2',4'-Dichloroacetophenone. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). a) Reactivity comparison of trifluoroacetophenone and acetophenone. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3'-Dichloroacetophenone | 21886-56-6 [chemicalbook.com]

- 4. 3 ,4 -Dichloroacetophenone 99 2642-63-9 [sigmaaldrich.com]

- 5. 3',5'-Dichloroacetophenone | C8H6Cl2O | CID 2758058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2',3'-Dichloroacetophenone, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 2′,3′-Dichloroacetophenone, CAS 56041-57-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. labproinc.com [labproinc.com]

- 10. CN101333157B - Method for synthesizing 2,3'-dichloroacetophenone - Google Patents [patents.google.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. 3',4'-DICHLOROACETOPHENONE(2642-63-9) 1H NMR spectrum [chemicalbook.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. guidechem.com [guidechem.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents [patents.google.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis routes of 2-Bromo-2',4'-dichloroacetophenone [benchchem.com]

- 20. nbinno.com [nbinno.com]

- 21. bloomtechz.com [bloomtechz.com]

- 22. 3',4'-DICHLOROACETOPHENONE | 2642-63-9 [chemicalbook.com]

Global suppliers and purity standards for 1-(2,3-dichloro-4-methoxyphenyl)Ethanone

The following technical guide is structured to serve as an authoritative reference for researchers and procurement professionals involved in the sourcing and analysis of 1-(2,3-dichloro-4-methoxyphenyl)Ethanone .

CAS: 100141-33-3 | Synonyms: 2,3-Dichloro-4-methoxyacetophenone; 3',4'-Dichloro-2'-methoxyacetophenone (numbering dependent)

Executive Summary & Strategic Significance

In the landscape of pharmaceutical intermediates, 1-(2,3-dichloro-4-methoxyphenyl)Ethanone represents a critical "privileged scaffold." Its specific 2,3-dichloro substitution pattern renders it a high-value building block for heterocyclic API synthesis , particularly in the development of aryl-piperazine antipsychotics (structurally related to the Aripiprazole family) and diuretic agents (analogous to ethacrynic acid derivatives).

For drug development professionals, the primary challenge with this compound is not availability, but regio-isomeric purity . The synthesis involves electrophilic aromatic substitution on a deactivated/sterically crowded ring, leading to specific impurity profiles that standard Certificates of Analysis (CoAs) often overlook.

Chemical Profile & Critical Quality Attributes (CQAs)

Physicochemical Identity

| Property | Specification |

| Molecular Formula | C₉H₈Cl₂O₂ |

| Molecular Weight | 219.06 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 92°C – 96°C (Purity dependent) |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |

Purity Standards: The "Pharma-Grade" Benchmark

For use as a Regulatory Starting Material (RSM) or advanced intermediate, the following purity standards are industry best practices:

-

Assay (HPLC): ≥ 98.5% (Area %)

-

Regio-Isomeric Impurity: ≤ 0.5% (Critical CQA)

-

Loss on Drying (LOD): ≤ 0.5%

-

Residue on Ignition: ≤ 0.1%

Expert Insight: The 2,3-dichloro substitution pattern creates significant steric hindrance. During the Friedel-Crafts acylation of the precursor (2,3-dichloroanisole), the acetyl group preferentially targets the para position (position 4) relative to the methoxy group. However, trace amounts of the ortho isomer (position 6) can form. This isomer is difficult to separate via crystallization due to similar solubility profiles.

Synthesis & Impurity Origins (Mechanism)

The industrial route typically employs Friedel-Crafts Acylation .[1] Understanding this mechanism is vital for predicting impurities.

Reaction Pathway Diagram

The following diagram illustrates the synthesis and the origin of the critical regio-isomer impurity.

Caption: Synthesis pathway via Friedel-Crafts acylation showing the origin of regio-isomeric and demethylated impurities.

Impurity Profile Analysis[3]

-

Regioisomer (Impurity A): Formed by acetylation at the 6-position. While sterically hindered by the methoxy group, high reaction temperatures (>40°C) increase its formation.

-

Demethylated Phenol (Impurity B): Aluminum chloride (AlCl₃) is a strong Lewis acid that can cleave aryl methyl ethers (demethylation). This results in the phenol derivative, which significantly alters the solubility and pKa of the material.

-

Unreacted Starting Material: 2,3-Dichloroanisole.[2] Its presence indicates incomplete conversion, often due to deactivated catalyst.

Validated Analytical Methodology (HPLC)

To ensure the exclusion of the impurities listed above, a standard isocratic HPLC method is insufficient. A Gradient RP-HPLC method is required to resolve the regio-isomers.

Chromatographic Conditions

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Aromatic ring absorption) and 210 nm (Carbonyl).

-

Column Temp: 30°C.

-

Injection Vol: 10 µL.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 5.0 | 90 | 10 | Isocratic Hold (Elute polar impurities) |

| 20.0 | 10 | 90 | Linear Gradient |

| 25.0 | 10 | 90 | Wash |

| 26.0 | 90 | 10 | Re-equilibration |

Validation Note: The ortho-isomer (Impurity A) typically elutes after the main peak due to intramolecular hydrogen bonding (between the carbonyl oxygen and the methoxy hydrogen), which slightly increases its lipophilicity compared to the para-isomer.

Global Supply Chain & Sourcing Strategy

Sourcing this intermediate requires navigating a tiered supply chain. The compound is predominantly manufactured in East Asia and distributed globally via catalog aggregators.

Supplier Tiers

| Tier | Description | Typical Purity | Risk Profile |

| Tier 1: CDMOs (Custom) | Western or top-tier Indian/Chinese firms offering validated processes. | >99.0% | Low Risk / High Cost |

| Tier 2: Bulk Manufacturers | Large-scale producers in Jiangsu/Zhejiang (China) or Gujarat (India). | 97-98% | Moderate Risk (Batch variability) |

| Tier 3: Catalog Aggregators | Re-packagers listing stock from Tier 2. | Variable | High Risk (Traceability issues) |

Recommended Sourcing Workflow

-

Request 3-Lot CoA: Do not rely on a single batch analysis.

-

Specific Isomer Confirmation: Explicitly ask: "Does your QC method separate the 2,3-dichloro-6-methoxy isomer?" Most generic CoAs do not.

-

Audit Trail: For GMP projects, verify the site of manufacture (SoM). Many "suppliers" are trading houses.

Key Global Hubs

-

India (Gujarat Region): Hub for chlorinated aromatic intermediates. Look for manufacturers specializing in "Friedel-Crafts Chemistry."

-

China (Shandong/Jiangsu): Major volume producers. Focus on suppliers with ISO 9001 certification.

References

- Friedel-Crafts Chemistry: Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.

-

Impurity Profiling: Alsante, K. M., et al. (2003). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 55(10), 1269-1290. Link

- Synthesis of Chlorinated Acetophenones: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

-

Regulatory Standards: ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). Link

- Aripiprazole Analog Chemistry:Journal of Medicinal Chemistry studies on 2,3-dichlorophenylpiperazine derivatives often utilize similar acetophenone precursors for structure-activity rel

Sources

Methodological & Application

Technical Guide: Synthesis of Aripiprazole Quinolinone Precursors

This technical guide details the synthesis protocols for the primary quinolinone precursors used in the production of Aripiprazole.[1][2] It focuses on the preparation of the core scaffold, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (7-HQ) , and its subsequent conversion to the activated linker intermediate, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one .[1][2]

Introduction & Strategic Analysis

The synthesis of Aripiprazole typically follows a convergent strategy involving two Key Starting Materials (KSMs): the quinolinone core and the phenylpiperazine moiety.[1][3] This guide focuses on the Quinolinone Stream , specifically the synthesis of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (7-HQ) and its alkylation.[2][4]

Control of the alkylation step is the critical quality attribute (CQA) in this pathway. The reaction between 7-HQ and 1,4-dibromobutane must be engineered to minimize the formation of the "dimer" impurity (bis-alkylation), which is difficult to purge in downstream processing.

Chemical Pathway Overview

The synthesis proceeds in two stages:[2][5]

-

Cyclization: Construction of the dihydroquinolinone ring via Friedel-Crafts alkylation.

-

Activation: Selective O-alkylation to attach the bromobutyl linker.

Figure 1: Synthetic pathway for Aripiprazole quinolinone precursors. The red dashed box indicates the critical stoichiometry control point to prevent dimerization.

Protocol A: Synthesis of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (7-HQ)

This protocol utilizes a modified Mayer procedure involving the acylation of 3-aminophenol followed by an intramolecular Friedel-Crafts cyclization.

Reagents & Materials

| Component | Role | Specification |

| 3-Aminophenol | Substrate | Purity ≥ 98% |

| 3-Chloropropionyl chloride | Acylating Agent | 1.1 Equivalents |

| Aluminum Chloride (AlCl₃) | Catalyst | Anhydrous, Powder |

| Acetone | Solvent (Step 1) | ACS Grade |

| Hydrochloric Acid (5%) | Quenching Agent | Aqueous |

Experimental Procedure

Step 1: N-Acylation

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Inert atmosphere (

) is recommended. -

Dissolution: Dissolve 3-aminophenol (1.0 eq) in acetone (10 volumes) and cool to 0–5°C.

-

Addition: Add 3-chloropropionyl chloride (1.1 eq) dropwise over 60 minutes, maintaining internal temperature <10°C.

-

Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for consumption of aminophenol.

-

Isolation: Pour the mixture into ice water. Filter the precipitate, wash with cold water, and dry to obtain 3-chloro-N-(3-hydroxyphenyl)propanamide .

Step 2: Cyclization (Melt Method)

-

Mixing: In a reactor suitable for high viscosity (e.g., Hastelloy or glass-lined), mix the amide intermediate from Step 1 with anhydrous

(3.0–5.0 eq). -

Heating: Slowly heat the mixture to 130°C. The solids will melt into a viscous slurry.

-

Reaction: Increase temperature to 155–165°C and hold for 4 hours.

gas is evolved; ensure proper scrubbing. -

Quenching: Cool the melt to 60°C. Cautiously add crushed ice/water to hydrolyze the aluminum complex. Exothermic reaction.

-

Purification: Filter the crude solid. Recrystallize from methanol/water or ethanol to yield 7-HQ as colorless/white crystals.

Target Yield: 60–75% Melting Point: 230–232°C

Protocol B: Synthesis of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one[1][2][4]

This step attaches the linker chain.[1] The use of excess 1,4-dibromobutane is the primary mechanism to prevent the formation of the dimer impurity (where one linker molecule reacts with two quinolinone heads).

Reagents & Materials

| Component | Role | Molar Ratio |

| 7-HQ (from Protocol A) | Substrate | 1.0 |

| 1,4-Dibromobutane | Linker | 3.0 - 5.0 (Critical) |

| Potassium Carbonate ( | Base | 1.2 - 1.5 |

| Acetonitrile or Water | Solvent | 10-15 Volumes |

Experimental Procedure

-

Charging: Charge the reactor with solvent (Acetonitrile is preferred for faster kinetics; water is used in "green" industrial variants), 7-HQ (1.0 eq), and

(1.2 eq). -

Addition: Add 1,4-dibromobutane (3.0 eq minimum) in a single portion.

-

Reflux: Heat the mixture to reflux (

for acetonitrile) for 3–5 hours. -

Monitoring: Monitor by HPLC. The reaction is complete when 7-HQ < 0.5%.

-

Workup:

-

If Acetonitrile used: Filter inorganic salts while hot. Evaporate solvent.[4]

-

If Water used: Extract with dichloromethane (DCM) or ethyl acetate.

-

-

Purification: The crude oil contains excess dibromobutane. Remove excess linker via vacuum distillation or recrystallize the residue from cyclohexane/ethanol (or Isopropyl alcohol) to isolate the product.

-

Drying: Dry the solid at 50°C under vacuum.

Target Yield: 75–85% Appearance: White to pale crystalline powder.

Figure 2: Workflow for the O-alkylation of 7-HQ. The diamond decision node represents the In-Process Control (IPC) point.

Analytical Specifications

To ensure suitability for Aripiprazole synthesis, the precursors must meet the following specifications.

| Parameter | 7-HQ Specification | 7-(4-bromobutoxy)-Intermediate Spec |

| Appearance | White to off-white crystals | White crystalline powder |

| Assay (HPLC) | ≥ 99.0% | ≥ 98.5% |

| Loss on Drying | ≤ 0.5% | ≤ 0.5% |

| Key Impurity | 5-Hydroxy isomer ≤ 0.1% | Dimer impurity ≤ 0.5% |

| Melting Point | 230–232°C | 110–112°C |

Note on the Piperazine Moiety

The second key precursor, 1-(2,3-dichlorophenyl)piperazine hydrochloride , is typically sourced as a certified raw material rather than synthesized in-house in general purpose laboratories. Its synthesis involves the use of aniline derivatives and bis(2-chloroethyl)amine (a nitrogen mustard analog), which requires specialized containment and safety protocols to manage toxicity risks [1, 2].

References

-

Oshiro, Y., et al. (1991).[4] Carbostyril derivatives and therapeutic agent for schizophrenia containing the same derivative. U.S. Patent No.[2][6][7] 5,006,528.[2][4] Washington, DC: U.S. Patent and Trademark Office. Link

-

Naddaka, V., et al. (2006).[6] Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. U.S. Patent Application No. 20060079690.[2][6][7] Link

-

Mayer, F., et al. (1927).[2] Über die Darstellung von Carbostyril-Derivaten. Berichte der deutschen chemischen Gesellschaft, 60(4), 854-864.

-

Shigematsu, N. (1961).[2] Studies on the Synthesis of Carbostyril Derivatives. Chemical and Pharmaceutical Bulletin, 9, 970.

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

- 7. US7361756B2 - Method of making 7-(4-bromobutoxy)-3,4-dihydrocarbostyril - Google Patents [patents.google.com]

Advanced Catalytic Protocols for the Regioselective Synthesis of 1-(2,3-dichloro-4-methoxyphenyl)Ethanone

This Application Note and Protocol guide is designed to provide a rigorous, field-validated approach to the synthesis of 1-(2,3-dichloro-4-methoxyphenyl)ethanone . The content synthesizes classical industrial methodologies with modern catalytic insights, ensuring high regioselectivity and operational safety.

Introduction & Strategic Significance

The synthesis of 1-(2,3-dichloro-4-methoxyphenyl)ethanone (Target Molecule, TM ) represents a critical challenge in electrophilic aromatic substitution (EAS) due to the competing directing effects on the polychlorinated benzene ring. This compound serves as a high-value intermediate in the production of agrochemicals (isoxazoline derivatives) and pharmaceutical scaffolds requiring precise halogenation patterns.

The core synthetic challenge lies in Regiocontrol . The substrate, 2,3-dichloroanisole , contains three directing groups:

-

Methoxy (-OMe) at C1: Strong activator, ortho/para director.

-

Chlorine (-Cl) at C2: Weak deactivator, ortho/para director.

-

Chlorine (-Cl) at C3: Weak deactivator, ortho/para director.

Mechanistic Logic for Regioselectivity

To achieve high yield, the catalyst system must exploit the electronic dominance of the methoxy group while overcoming the steric hindrance imposed by the adjacent chlorine atoms.

-

C4 Position (Target): Para to the -OMe group. Activated by resonance from -OMe. Sterically flanked by a proton (H5) and a Chlorine (Cl3).

-

C6 Position (Impurity): Ortho to the -OMe group. Activated by resonance from -OMe. Sterically flanked by the -OMe group and a proton (H5).

Field Insight: While the ortho position (C6) is theoretically activated, the para position (C4) is kinetically favored in Friedel-Crafts acylation due to the steric bulk of the incoming acylium ion complex and the "buttressing effect" of the methoxy group shielding C6.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical transition state leading to the C4-acylated product.

[1]

Experimental Protocols

Protocol A: Classical Lewis Acid Catalysis (High Yield)

Standard: Industrial "Gold Standard" for maximum conversion.

Rationale: Aluminum chloride (

Materials

-

Substrate: 2,3-Dichloroanisole (1.0 equiv)

-

Acylating Agent: Acetyl Chloride (1.2 equiv)

-

Catalyst: Anhydrous Aluminum Chloride (

) (1.3 equiv) -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (EDC)

-

Quench: Ice/Water + conc. HCl

Step-by-Step Methodology

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Charge the flask with 2,3-Dichloroanisole (e.g., 50.0 g) and DCM (250 mL). Cool the solution to 0–5°C using an ice/salt bath.

-

Catalyst Addition: Add

(1.3 equiv) portion-wise over 20 minutes.-

Critical Control Point: Maintain internal temperature <10°C. The reaction is exothermic.

-

-

Acylation: Add Acetyl Chloride (1.2 equiv) dropwise via the addition funnel over 45 minutes.

-

Observation: The mixture will turn dark orange/brown and evolve HCl gas. Ensure proper venting through a scrubber.

-

-

Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours .

-

QC Check: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC. Target conversion >98%.

-

-

Quench (Exothermic): Pour the reaction mixture slowly into a stirred beaker containing 500 g Ice + 50 mL conc. HCl .

-

Safety: Violent hydrolysis of excess

occurs. Add slowly.

-

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL).

-

Purification:

-

Wash combined organics with 5% NaOH (removes any demethylated phenolic byproducts).

-

Wash with Brine, dry over

, and concentrate in vacuo. -

Recrystallization: Recrystallize the crude solid from Methanol or Ethanol/Water to obtain white needles.

-

Protocol B: Green Catalysis (Zeolite Mediated)

Alternative: For applications requiring metal-free waste streams. Rationale: Zeolite H-Beta offers shape-selective catalysis, favoring the linear transition state of para-acylation and reducing waste.

Materials

-

Reagent: Acetic Anhydride (1.5 equiv)

-

Catalyst: Zeolite H-Beta (

ratio ~25) -

Conditions: Solvent-free or Nitrobenzene; 120°C.

Methodology

-

Mix 2,3-Dichloroanisole and Acetic Anhydride in a pressure tube.

-

Add activated Zeolite H-Beta (10 wt% relative to substrate).

-

Heat to 120°C for 12 hours.

-

Workup: Filter the catalyst (reusable). Dilute filtrate with EtOAc, wash with

, and concentrate.

Purification & Quality Control Workflow

The purity of the final ketone is critical, as isomers (C6-acylated) or demethylated phenols (due to harsh

Figure 2: Downstream processing flowchart ensuring removal of aluminum salts and phenolic impurities.

Analytical Specifications

| Parameter | Specification | Method | Note |

| Appearance | White to Off-white Crystalline Solid | Visual | |

| Melting Point | 120°C – 130°C (approx.)[2] | Capillary | Range depends on isomer purity. |

| Purity (HPLC) | > 98.0% Area | C18 Column, ACN/Water | Monitor regioisomer at RRT ~0.95. |

| 1H NMR | 400 MHz, | Confirm 1,2,3,4-substitution pattern. |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<60%) | Moisture in | Ensure |

| Demethylation | Reaction temp too high (>30°C) | Keep reaction at 20–25°C. Do not reflux. |

| Isomer Contamination | Inefficient directing | Switch solvent to Nitrobenzene (enhances para selectivity via complexation) or lower temp to 0°C. |

| Violent Quench | Too fast addition | Add reaction mix to ice, not ice to reaction mix. |

References

-

Friedel-Crafts Acylation of Anisoles

-

Smith, K., et al. "Synthesis of aromatic ketones by acylation of aryl ethers with carboxylic anhydrides in the presence of zeolite H-beta." Journal of the Chemical Society, Perkin Transactions 1, 1998. Link

-

-

General Protocol for Chlorinated Acetophenones

-

"Synthesis of 2',3'-Dichloro-4'-methoxyisobutyrophenone." PrepChem.com. Link

-

-

Regioselectivity in EAS

-

Industrial Handling of Aluminum Chloride

Sources

Application Note: Strategic Solvent Selection for the Friedel-Crafts Acetylation of 2,3-Dichloroanisole

Abstract

The Friedel-Crafts acetylation of 2,3-dichloroanisole is a key transformation for synthesizing valuable aromatic ketone intermediates in the pharmaceutical and fine chemical industries. The success of this electrophilic aromatic substitution, particularly in terms of yield and regioselectivity, is critically dependent on the strategic selection of the reaction solvent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical considerations and practical applications of solvent choice for this specific reaction. We present a comparative analysis of suitable solvents, a detailed experimental protocol using an optimized solvent system, and troubleshooting insights grounded in mechanistic principles.

Introduction: The Imperative of Solvent Choice

Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings.[1] The reaction involves the generation of a highly reactive acylium ion from an acylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2] The substrate, 2,3-dichloroanisole, presents a unique electronic profile: the methoxy group is a powerful activating and ortho, para-directing group, while the two chlorine atoms are deactivating and weakly ortho, para-directing. This substitution pattern necessitates precise control over reaction conditions to achieve the desired product, 4-acetyl-2,3-dichloroanisole, in high yield and purity.

The solvent is not merely an inert medium; it is an active participant that profoundly influences the reaction's outcome. It dictates the solubility of reactants, modulates the activity of the Lewis acid catalyst, affects the stability of intermediates, and can even determine the final product distribution.[3][4] An improper solvent choice can lead to poor yields, the formation of intractable side-products, or complete reaction failure. This guide provides the expertise necessary to navigate these challenges.

Mechanistic Considerations for Solvent Selection

The efficacy of a solvent in the Friedel-Crafts acetylation of 2,3-dichloroanisole is governed by several interconnected factors.

2.1. Inertness and Catalyst Compatibility The paramount requirement is that the solvent must be inert to the highly reactive conditions, particularly the strong Lewis acid catalyst (AlCl₃).[4] Solvents with Lewis basic sites (e.g., ethers, amines, or even some polar aprotic solvents) will form stable complexes with AlCl₃, effectively sequestering the catalyst and inhibiting the reaction.[4]

2.2. Solubility of Reactants and Intermediates 2,3-Dichloroanisole is an off-white solid with a low melting point (33-35°C) and is soluble in chlorinated solvents and methanol.[5] The chosen solvent must effectively dissolve the substrate, the acylating agent, and the crucial acylium ion-AlCl₄⁻ complex. Furthermore, the solubility of the intermediate sigma complex and the final product-AlCl₃ adduct can influence the reaction pathway. In some systems, the precipitation of a kinetically favored product-catalyst complex can prevent rearrangement to a more thermodynamically stable isomer.[3]

2.3. Influence on Reaction Rate and Selectivity Solvent polarity can significantly impact reaction kinetics.

-

Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) tend to poorly solvate the charged intermediates. This can sometimes favor the formation of the kinetic product, which results from the fastest reaction pathway.[3]

-

Polar solvents like nitrobenzene or 1,2-dichloroethane (DCE) can better stabilize the charged acylium ion and the sigma complex intermediate, potentially leading to higher reaction rates.[6] In cases where multiple isomers are possible, a more polar solvent can facilitate equilibration towards the most thermodynamically stable product.[3]

2.4. Demethylation Risk A critical consideration for anisole derivatives is the risk of demethylation by AlCl₃, particularly at elevated temperatures.[7] The solvent choice can indirectly influence this side reaction by determining the required reaction temperature and time. Milder Lewis acids, such as iron(III) chloride (FeCl₃) or solid acid catalysts, can be employed to mitigate this issue, though often at the cost of reactivity.[8][9]

Comparative Analysis of Candidate Solvents

The selection of an optimal solvent involves a trade-off between reactivity, selectivity, safety, and ease of handling. Below is a comparative analysis of common solvents used for Friedel-Crafts acylations.

| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Key Advantages | Key Disadvantages |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 83.5 | 10.4 | High conversions often observed [6]; good solvating power for reactants and intermediates. | Higher boiling point requires more energy for removal; moderately toxic. |

| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 9.1 | Excellent solvent for AlCl₃; low boiling point simplifies removal; widely used.[10] | Highly volatile; potential for exotherm control issues in large-scale reactions.[2] |

| Carbon Disulfide (CS₂) | CS₂ | 46.3 | 2.6 | Traditional solvent, often favors kinetic control.[3] | Highly flammable and toxic; unpleasant odor. |

| Nitrobenzene | C₆H₅NO₂ | 210.9 | 34.8 | High polarity can increase reaction rates and favor thermodynamic products.[3] | High boiling point makes removal difficult; toxic and can undergo side reactions. |

Recommendation: For the acetylation of 2,3-dichloroanisole, 1,2-dichloroethane (DCE) is recommended as the optimal solvent. Its moderate polarity and higher boiling point allow for controlled reactions at slightly elevated temperatures if necessary, often leading to excellent conversions and yields.[6]

Experimental Workflow and Protocol

This section outlines the complete workflow from preparation to purification, followed by a detailed, step-by-step protocol for the acetylation of 2,3-dichloroanisole.

Visualized Experimental Workflow

Caption: Experimental workflow for the Friedel-Crafts acetylation.

Detailed Protocol: Acetylation in 1,2-Dichloroethane (DCE)

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE).

Materials:

-

2,3-Dichloroanisole (1.77 g, 10.0 mmol)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.47 g, 11.0 mmol, 1.1 equiv)

-

Acetyl Chloride (0.85 mL, 12.0 mmol, 1.2 equiv)

-

1,2-Dichloroethane (DCE), anhydrous (30 mL)

-

Ice

-

Concentrated Hydrochloric Acid (HCl) (~5 mL)

-

Dichloromethane (DCM) for extraction (~50 mL)

-

5% Sodium Hydroxide (NaOH) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Apparatus Setup: Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a nitrogen inlet adapter. Ensure all glassware is meticulously dried in an oven and assembled while hot under a stream of dry nitrogen.

-

Reagent Preparation: In the fume hood, charge the reaction flask with anhydrous aluminum chloride (1.47 g). Add 15 mL of anhydrous DCE to create a suspension.

-

Initial Cooling: Cool the stirred AlCl₃ suspension to 0-5 °C using an ice/water bath. The reaction between AlCl₃ and acetyl chloride is highly exothermic.[2]

-

Acylium Ion Formation: Add acetyl chloride (0.85 mL) to the addition funnel. Add it dropwise to the cooled AlCl₃ suspension over 10-15 minutes. A color change and some fuming may be observed as the acylium ion complex forms.

-

Substrate Addition: In a separate dry flask, dissolve 2,3-dichloroanisole (1.77 g) in 15 mL of anhydrous DCE. Transfer this solution to the addition funnel. Add the substrate solution dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Prepare a beaker containing approximately 50 g of crushed ice and 5 mL of concentrated HCl. While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice. This step is highly exothermic and will hydrolyze the aluminum chloride and break the product-catalyst complex.[11][12]

-

Workup - Extraction and Washing: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers.

-

Wash the combined organic phase sequentially with:

-

50 mL of water

-

50 mL of 5% NaOH solution (to neutralize any remaining acid)

-

50 mL of brine (to aid in phase separation and remove bulk water)

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or hexanes, to afford the pure 4-acetyl-2,3-dichloroanisole.

Safety and Handling

-

2,3-Dichloroanisole: Causes skin and serious eye irritation. May cause respiratory irritation.[13][14] Handle with gloves and safety glasses.

-

Aluminum Chloride (Anhydrous): Reacts violently with water. Causes severe skin burns and eye damage. Handle in a dry environment (glove box or under inert atmosphere).[10]

-

Acetyl Chloride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Reacts violently with water. Must be handled in a fume hood.[2]

-

1,2-Dichloroethane (DCE): Flammable liquid. Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. Handle with extreme care and appropriate engineering controls.[6]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[13][14][15][16][17] Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive AlCl₃ (moisture exposure); insufficient reaction time/temperature; catalyst complexation with solvent. | Use fresh, anhydrous AlCl₃ and solvents. Ensure all glassware is scrupulously dry.[4] Gently warm the reaction if TLC shows no progress at RT, but be mindful of side reactions. |

| Formation of Multiple Products | Isomer formation; demethylation of the methoxy group. | Confirm product structure via NMR. If demethylation is observed, consider a milder catalyst (e.g., FeCl₃) or lower reaction temperatures.[7] |

| Dark, Tarry Mixture | Reaction temperature too high; decomposition of starting material or product. | Maintain strict temperature control, especially during additions.[11] Ensure efficient stirring. |

| Difficult Workup Emulsion | Formation of aluminum hydroxides. | Add more acid during the quench step. Allow the mixture to stand or use filtration to break the emulsion. |

References

- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).

- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (n.d.).

- Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. (2019, December 24).

- The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. - ResearchGate. (n.d.).

- 2,3-Dichloroanisole - Data Sheet - United States Biological. (n.d.).

- Technical Support Center: Friedel-Crafts Acylation Reactions - Benchchem. (n.d.).

- Friedel–Crafts reaction - Wikipedia. (n.d.).

- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. (2020, October 21).

- Download SDS - AK Scientific, Inc. (n.d.).

- Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - International Journal of Chemical Studies. (2015, January 19).

- 4.7 Friedel–Crafts Reactions – Organic Chemistry II - KPU Pressbooks. (n.d.).

- Experiment 1: Friedel-Crafts Acylation. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (2023, March 04).

- Nanocrystallite Zeolite BEA for Regioselective and Continuous Acetyl Functionalization of Anisole Using Acetic Anhydride: Catalyst Deactivation Studies | ACS Omega. (2023, November 07).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study | ACS Omega. (2022, December 16).

- Friedel–Crafts acylation of substituted anisole - Chemistry Stack Exchange. (2021, August 03).

- 2,3-DICHLOROANISOLE CAS#: 1984-59-4 - ChemicalBook. (n.d.).

- CA1081260A - Method of preparing 2,3-dichloroanisole - Google Patents. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (2025, July 03).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 05).

- Lewis acid catalysis - Wikipedia. (n.d.).

- Technical Guide: Solubility of 4-Butyl-2,3-dichloroaniline in Organic Solvents - Benchchem. (n.d.).

- 13 Friedel-Crafts Acylation. (n.d.).

- On the acylation reactions of anisole using ??,??-unsaturated organic acids as acylating agents and solid acids as catalysts: A mechanistic overview - ResearchGate. (2025, August 05).

- Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - Frontiers. (2021, June 18).

- Acetylation of aromatic ethers using acetic anhydride over solid acid catalysts in a solvent-free system. - ORCA. (n.d.).

- Application Notes and Protocols for the Friedel-Crafts Acylation of Anisole - Benchchem. (n.d.).

- CN102964225A - Preparation method of 2, 3-dichloroanisole - Google Patents. (n.d.).

- 2,3-Dichloroanisole = 97 1984-59-4. (n.d.).

- A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - Frontiers. (2022, March 09).

- 2,3-dichloroanisole (C7H6Cl2O) - PubChemLite. (n.d.).

- Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI. (2019, July 10).

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. websites.umich.edu [websites.umich.edu]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dev.usbio.net [dev.usbio.net]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. 4.7 Friedel–Crafts Reactions – Organic Chemistry II [kpu.pressbooks.pub]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]